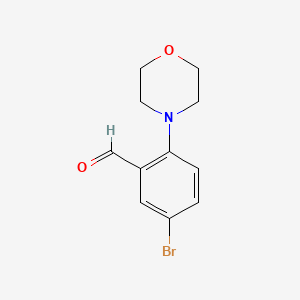

5-Bromo-2-(N-morpholino)-benzaldehyde

Description

Contextualization within Substituted Benzaldehyde (B42025) Derivatives

Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of products, from pharmaceuticals to polymers. wisdomlib.orggoogle.com The reactivity of the aldehyde group, combined with the electronic and steric effects of substituents on the aromatic ring, allows for precise control over chemical transformations. wisdomlib.org

5-Bromo-2-(N-morpholino)-benzaldehyde is a distinct member of this family. The substituents are strategically positioned:

The aldehyde group at position 1 is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. wiserpub.com

The N-morpholino group at position 2 is an ortho-directing, electron-donating group. Its presence significantly influences the electronic environment of the aldehyde and the aromatic ring. Such ortho-amino benzaldehydes are known building blocks for quinoline (B57606) synthesis and can be prone to self-condensation reactions. orgsyn.orgwikipedia.org

The bromine atom at position 5 is an electron-withdrawing group, which modulates the reactivity of the ring. More importantly, it serves as a key functional group for cross-coupling reactions. nih.gov

This specific substitution pattern creates a molecule with multifaceted reactivity, where each component can be addressed selectively in synthetic sequences.

Significance of the Morpholine (B109124) Moiety in Heterocyclic Systems for Advanced Research

The morpholine ring is recognized in medicinal chemistry as a "privileged structure" due to its frequent appearance in bioactive compounds and approved drugs. nih.govsci-hub.se Its incorporation into a molecular scaffold is a common strategy to enhance pharmacological properties. researchgate.net

Key advantages conferred by the morpholine moiety include:

Improved Physicochemical Properties: Morpholine can increase aqueous solubility and modulate lipophilicity, which are critical for favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). acs.org

Enhanced Biological Activity: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity is attenuated by the oxygen's electron-withdrawing effect. This allows for specific interactions with biological targets like enzymes and receptors. nih.govnih.gov

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can increase a drug's half-life. researchgate.net

Synthetic Accessibility: It is a readily available and easily incorporated building block in synthetic chemistry. sci-hub.se

In 5-Bromo-2-(N-morpholino)-benzaldehyde, the morpholine group not only influences the electronic properties of the benzaldehyde core but also imparts the potential for improved drug-like characteristics in any derivative synthesized from it. nih.govresearchgate.net

Importance of Bromine Substitution in Aromatic Aldehydes for Synthetic and Mechanistic Studies

The presence of a bromine atom on an aromatic ring is of paramount strategic importance in modern organic synthesis. acs.org Aryl bromides are versatile intermediates for constructing more complex molecular architectures. nih.gov

The utility of the bromine atom in this context includes:

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Lithiation and Grignard Reagent Formation: Aryl bromides can be converted into organolithium or Grignard reagents, which are powerful nucleophiles for creating new bonds with a wide range of electrophiles.

Modulation of Reactivity: As a moderately deactivating, ortho-para directing group, bromine influences the regioselectivity of further electrophilic aromatic substitution reactions. youtube.com

Lipophilicity Contribution: The halogen atom increases the lipophilicity of the molecule, which can be a crucial factor in designing molecules that can cross biological membranes.

In 5-Bromo-2-(N-morpholino)-benzaldehyde, the bromine at the 5-position provides a reliable and reactive site for late-stage functionalization, allowing for the diversification of molecular scaffolds built from this aldehyde. researchgate.net

| Moiety | Position | Primary Role in Synthesis & Function |

|---|---|---|

| Aldehyde (-CHO) | C1 | Reactive site for condensation, amination, and C-C bond formation. wiserpub.com |

| N-Morpholino | C2 | Improves physicochemical properties (solubility, pKa); acts as H-bond acceptor; directs ortho-C-H activation. nih.govacs.orgnih.gov |

| Bromine (-Br) | C5 | Key handle for cross-coupling reactions (e.g., Suzuki, Heck); enables lithiation; increases lipophilicity. nih.govresearchgate.net |

Overview of Research Trajectories for Complex Benzaldehyde-Morpholine Hybrids

The combination of benzaldehyde and morpholine functionalities in a single molecule creates a "hybrid" scaffold with diverse research applications. Studies on related structures highlight several promising research directions. For example, the reaction between benzaldehydes, morpholine, and a third component, like an alkyne in the A³ coupling reaction, is a powerful method for generating complex propargylamines for medicinal chemistry. researchgate.netacs.org

Other research trajectories for such hybrids include:

Organocatalysis: Chiral morpholine derivatives have been explored as organocatalysts, although their reactivity can be lower than other amine catalysts. The benzaldehyde component could be used to synthesize more complex catalytic structures. nih.gov

Synthesis of Bioactive Heterocycles: Benzaldehyde-morpholine structures serve as precursors for multi-ring heterocyclic systems with potential anticancer, anti-inflammatory, and antimicrobial activities. nih.gov

Development of Molecular Probes: The inherent reactivity of the aldehyde allows for its conjugation to other molecules, and the electronic properties conferred by the morpholine and bromine can be tuned to develop fluorescent sensors or other molecular probes.

These examples demonstrate that the benzaldehyde-morpholine scaffold is a valuable platform for creating functional molecules.

Current Gaps and Future Prospects in the Fundamental Understanding of 5-Bromo-2-(N-morpholino)-benzaldehyde Reactivity and Interactions

Despite the clear synthetic potential derived from its constituent parts, dedicated research focusing specifically on the reactivity and interactions of 5-Bromo-2-(N-morpholino)-benzaldehyde is not extensively reported in the literature. The compound is primarily available as a commercial building block, indicating its utility in synthesis, but fundamental studies on its unique properties are lacking. scbt.comjk-sci.com

Current Gaps:

Detailed Reactivity Profiling: A systematic study of the compound's reactivity—exploring the chemoselectivity of the aldehyde versus the aryl bromide under various conditions—has not been published.

Mechanistic Studies: There is a lack of investigation into how the ortho-morpholino group electronically and sterically influences key reactions, such as its participation in chelation-assisted C-H functionalization. nih.govnih.gov

Solid-State Structure and Conformational Analysis: The crystal structure and preferred solution-state conformation, which are crucial for understanding intermolecular interactions and for rational drug design, are not publicly available.

Future Prospects: The future for 5-Bromo-2-(N-morpholino)-benzaldehyde lies in its exploitation as a trifunctional synthetic intermediate.

Combinatorial Chemistry: Its three distinct functional handles make it an ideal starting material for creating diverse libraries of complex molecules for high-throughput screening in drug discovery.

Synthesis of Novel Heterocycles: The ortho-amino-aldehyde motif is a classic precursor for synthesizing quinoline-based structures, and the bromine atom allows for subsequent decoration of the heterocyclic core.

Materials Science: The compound could be used to synthesize novel polymers or functional materials where the morpholine and bromine substituents can tune properties like solubility, thermal stability, and electronic behavior. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXQFFOLHURHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630513 | |

| Record name | 5-Bromo-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742099-65-6 | |

| Record name | 5-Bromo-2-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742099-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 5 Bromo 2 N Morpholino Benzaldehyde

Precursor Synthesis and Derivatization Strategies for Halogenated and Morpholine-Substituted Benzaldehydes

The construction of the target molecule hinges on the effective synthesis and modification of key precursors. The primary challenge lies in the precise placement of the bromo and morpholino substituents on the benzaldehyde (B42025) scaffold.

The introduction of a bromine atom at a specific position on the benzaldehyde ring is a critical step in the synthesis. The aldehyde group is a meta-directing deactivator for electrophilic aromatic substitution. However, if the synthesis starts from a precursor like 2-fluorobenzaldehyde, the fluorine atom (an ortho-, para-director) and the aldehyde group (meta-director) will direct the incoming electrophile. The bromine will preferentially add to the position para to the fluorine and meta to the aldehyde group, resulting in 5-bromo-2-fluorobenzaldehyde (B134332).

Various brominating agents can be employed to achieve this transformation. Reagents such as N-bromosuccinimide (NBS) or potassium bromate (B103136) in the presence of a strong acid like sulfuric acid are effective. chemicalbook.comgoogle.com The choice of reagent and reaction conditions can influence the selectivity and yield of the bromination. For example, tetraalkylammonium tribromides are known to be highly para-selective for the bromination of certain aromatic compounds. mdpi.com Zeolites and N-bromosuccinimide (NBS) on silica (B1680970) gel have also been utilized for regioselective aromatic brominations. mdpi.com

Table 1: Comparison of Bromination Conditions for Benzaldehyde Derivatives

| Starting Material | Brominating Agent | Catalyst/Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| o-fluorobenzaldehyde | Potassium bromate | Sulfuric acid / Water | High yield of 5-bromo-2-fluorobenzaldehyde | chemicalbook.com |

| o-fluorobenzaldehyde | N-bromosuccinimide | Aluminum trichloride (B1173362) / Sulfuric acid | High yield of 5-bromo-2-fluorobenzaldehyde | google.com |

| Catechol | N-bromosuccinimide | Fluoroboric acid / Acetonitrile | 100% yield of 4-bromobenzene-1,2-diol | mdpi.com |

Once a suitably halogenated benzaldehyde precursor, such as 2,5-dibromobenzaldehyde (B1315430) or 5-bromo-2-fluorobenzaldehyde, is obtained, the N-morpholino group can be introduced. Two primary strategies are employed for this C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): In this approach, morpholine (B109124) acts as a nucleophile, displacing a leaving group (like fluoride) on the aromatic ring. rsc.org The reaction is typically facilitated when the aromatic ring is "activated" by electron-withdrawing groups ortho or para to the leaving group. nih.gov In the case of 5-bromo-2-fluorobenzaldehyde, the aldehyde group provides some activation, making the fluoride (B91410) susceptible to substitution by morpholine. The reaction mechanism can be a classical two-step process involving a Meisenheimer intermediate or a concerted process, depending on the specific substrates and conditions. nih.govnih.gov

Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst to form a C-N bond between an aryl halide and an amine. wikipedia.org This method is exceptionally versatile and has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction would involve coupling 2,5-dibromobenzaldehyde with morpholine. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precatalyst, the phosphine (B1218219) ligand, the base, and the solvent. libretexts.orgnih.gov Different generations of catalyst systems have been developed to expand the scope and efficiency of the reaction, allowing for the coupling of a wide array of amines and aryl halides under mild conditions. wikipedia.org

Table 2: Key Features of C-N Bond Formation Strategies

| Method | Typical Substrate | Reagents/Catalyst | Key Characteristics |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Aryl fluoride or chloride with electron-withdrawing groups | Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMSO) | Often requires activated substrates; can be stepwise or concerted. nih.govnih.gov |

Exploration of Novel Reaction Conditions and Catalytic Systems for Efficient Synthesis of 5-Bromo-2-(N-morpholino)-benzaldehyde

Modern synthetic chemistry focuses on developing highly efficient and sustainable methods. For the synthesis of 5-Bromo-2-(N-morpholino)-benzaldehyde, particularly via the Buchwald-Hartwig amination, research into advanced catalytic systems is paramount. The catalyst system typically consists of a palladium source, such as Pd(OAc)₂, and a specialized phosphine ligand. beilstein-journals.org

Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) have proven to be highly effective in facilitating the coupling of a wide range of substrates, including challenging five-membered heterocyclic bromides. beilstein-journals.orgnih.gov The development of these ligands has enabled reactions to proceed at lower catalyst loadings and under milder conditions. libretexts.org Optimization studies often screen various combinations of catalysts, ligands, bases (such as NaOt-Bu, KOt-Bu, or Cs₂CO₃), and solvents (like toluene (B28343) or dioxane) to identify the ideal conditions for a specific substrate pair. libretexts.orgnih.gov Microwave irradiation has also been employed to accelerate these coupling reactions, significantly reducing reaction times. beilstein-journals.org

Convergent and Divergent Synthetic Pathways for Analogous Compounds

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. For producing analogues of 5-Bromo-2-(N-morpholino)-benzaldehyde, convergent and divergent approaches offer significant advantages.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of structurally related compounds. researchgate.net For example, one could synthesize 5-bromo-2-fluorobenzaldehyde as a key intermediate. From this single precursor, a library of analogous compounds could be generated by reacting it with various cyclic secondary amines (e.g., piperidine, pyrrolidine) via SNAr to replace the fluorine atom. This strategy is highly effective for creating a range of derivatives for structure-activity relationship studies.

Methodological Advancements in Yield Optimization and Purity Enhancement for Research-Scale Production

Maximizing the yield and ensuring the high purity of the final product are critical goals in any synthesis. echemcom.com For research-scale production of 5-Bromo-2-(N-morpholino)-benzaldehyde, several methodological advancements can be applied.

Yield Optimization: The optimization of reaction parameters is crucial. Methodologies such as Design of Experiments (DOE) can be used to systematically vary factors like temperature, reaction time, and reactant stoichiometry to identify the conditions that provide the highest yield. echemcom.comechemcom.com For the Buchwald-Hartwig coupling step, careful control of the catalyst-to-ligand ratio and the exclusion of oxygen are essential for maintaining catalytic activity and preventing side reactions.

Purity Enhancement: After synthesis, the crude product must be purified. Common impurities in benzaldehyde syntheses include the corresponding benzoic acid, formed by air oxidation. sciencemadness.org A standard purification procedure involves washing the crude product with a mild basic solution, such as 10% sodium carbonate, to remove acidic impurities. sciencemadness.org Further purification can be achieved through techniques like column chromatography on silica gel. An alternative method for purifying aldehydes is through the formation of a charged bisulfite adduct. acs.org This adduct can be separated in an aqueous layer, and the pure aldehyde can then be regenerated by treatment with an acid or base. sciencemadness.orgacs.org For solid products, recrystallization is an effective method for achieving high purity.

Table 3: Compound Names

| Compound Name |

|---|

| 5-Bromo-2-(N-morpholino)-benzaldehyde |

| Benzaldehyde |

| 2-Fluorobenzaldehyde |

| 5-Bromo-2-fluorobenzaldehyde |

| 2,5-Dibromobenzaldehyde |

| Morpholine |

| N-bromosuccinimide |

| Potassium bromate |

| Tetraalkylammonium tribromides |

| Tetrabutylammonium tribromide |

| 4-bromobenzene-1,2-diol |

| Catechol |

| Pyrrolo[1,2-a]quinoxaline |

| Piperidine |

| Pyrrolidine |

| Benzoic acid |

Reactivity and Mechanistic Investigations of 5 Bromo 2 N Morpholino Benzaldehyde

Reactions Involving the Aromatic Bromine Substituent: Cross-Coupling and Functionalization Reactions

The bromine atom on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. It is anticipated that 5-Bromo-2-(N-morpholino)-benzaldehyde would readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond, replacing the bromine atom.

Heck Coupling: Reaction with alkenes to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond.

Sonogashira Coupling: Reaction with terminal alkynes to form a substituted alkyne.

The success and efficiency of these reactions would depend on the choice of catalyst, ligand, base, and solvent. The presence of the ortho-morpholino group and the aldehyde functionality could potentially influence the catalytic cycle through coordination with the palladium center or by participating in side reactions. A systematic study would be required to determine the optimal conditions for these transformations. To date, no such study for 5-Bromo-2-(N-morpholino)-benzaldehyde has been reported.

Chemical Transformations and Derivative Formation Through the N-Morpholino Ring

The N-morpholino ring is generally stable under many reaction conditions. However, the nitrogen atom retains a lone pair of electrons and can exhibit basic and nucleophilic properties. Potential reactions involving the morpholine (B109124) ring could include:

Quaternization: Reaction with alkyl halides to form a quaternary ammonium salt.

Oxidation: While the morpholine ring is relatively resistant to oxidation, strong oxidizing agents could potentially lead to ring-opening or other transformations.

The electronic environment of the benzene (B151609) ring, influenced by the bromo and aldehyde substituents, might modulate the reactivity of the morpholino nitrogen. However, the chemical literature lacks specific examples of such transformations for this compound.

Mechanistic Elucidation of Key Synthetic and Derivatization Reactions of 5-Bromo-2-(N-morpholino)-benzaldehyde

A thorough mechanistic elucidation of any reaction involving 5-Bromo-2-(N-morpholino)-benzaldehyde would necessitate detailed experimental and computational studies. This could involve:

Kinetic studies: To determine reaction rates, orders, and activation parameters.

Intermediate trapping and characterization: To identify key intermediates in a reaction pathway.

Isotopic labeling studies: To trace the path of atoms throughout a reaction.

Computational modeling (e.g., DFT studies): To map out reaction energy profiles and visualize transition states.

As there are no published reports on the reactivity of this compound, no mechanistic investigations have been conducted or at least made publicly available.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 N Morpholino Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 5-Bromo-2-(N-morpholino)-benzaldehyde, ¹H and ¹³C NMR would provide precise information on the electronic environment of each nucleus, confirming the substitution pattern and offering insights into the molecule's preferred conformation.

Due to the steric hindrance between the ortho-substituted morpholino and aldehyde groups, free rotation around the C(aryl)-N and C(aryl)-CHO bonds is likely restricted. This restriction influences the chemical shifts and coupling constants of the aromatic protons. The morpholine (B109124) ring itself typically adopts a chair conformation, which can be confirmed by the chemical shifts and coupling patterns of its methylene (B1212753) protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0-10.5 ppm. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm range, with their specific shifts and couplings dictated by the electronic effects of the bromine, morpholino, and aldehyde substituents. The methylene protons of the morpholine ring adjacent to the nitrogen would be expected around δ 3.0-3.5 ppm, while those adjacent to the oxygen would appear further downfield, around δ 3.8-4.2 ppm.

Analysis of a closely related compound, 5-bromo-2-methoxybenzaldehyde, shows the aldehyde proton at δ 10.4 ppm, the methoxy (B1213986) protons at δ 3.9 ppm, and three aromatic protons at δ 7.0, 7.7, and 7.9 ppm. chegg.com By analogy, the ¹H NMR spectrum of 5-Bromo-2-(N-morpholino)-benzaldehyde would exhibit distinct signals for the aldehyde, the three aromatic protons, and the eight protons of the morpholine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-(N-morpholino)-benzaldehyde Data is predicted based on analogous structures and general NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 10.2 - 10.5 | Singlet (s) |

| Aromatic (H-3) | 7.1 - 7.3 | Doublet (d) |

| Aromatic (H-4) | 7.6 - 7.8 | Doublet of Doublets (dd) |

| Aromatic (H-6) | 7.8 - 8.0 | Doublet (d) |

| Morpholine (-CH₂-O-) | 3.8 - 4.0 | Triplet (t) |

| Morpholine (-CH₂-N-) | 3.1 - 3.3 | Triplet (t) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov For 5-Bromo-2-(N-morpholino)-benzaldehyde, the IR spectrum would be dominated by a strong absorption band corresponding to the aldehyde carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. ias.ac.in The presence of the electron-donating morpholino group at the ortho position may slightly lower this frequency compared to unsubstituted benzaldehyde (B42025).

Other key vibrational modes include the C-N stretching of the tertiary amine, the C-O-C asymmetric stretching of the morpholine ether linkage, and various vibrations associated with the substituted benzene (B151609) ring. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration would appear at lower frequencies, typically in the 500-650 cm⁻¹ range. The IR spectrum of the related 5-bromosalicylaldehyde (B98134) shows a strong C=O stretch near 1650 cm⁻¹ and a broad O-H stretch from 2700-3300 cm⁻¹. nist.govchemicalbook.com For the target compound, the absence of the hydroxyl group would simplify this region.

Table 2: Key IR Vibrational Modes for 5-Bromo-2-(N-morpholino)-benzaldehyde Data is predicted based on characteristic group frequencies and analogous structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Morpholine CH₂ |

| 1700 - 1680 | C=O Stretch | Aldehyde |

| 1600 - 1580 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-N Stretch | Aryl-Amine |

| 1120 - 1100 | C-O-C Asymmetric Stretch | Morpholine Ether |

| 650 - 500 | C-Br Stretch | Aryl-Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5-Bromo-2-(N-morpholino)-benzaldehyde is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the benzaldehyde chromophore. researchgate.net The benzaldehyde molecule itself exhibits a strong π→π* transition around 245-250 nm and a weaker, longer-wavelength n→π* transition corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net

The presence of substituents on the benzene ring significantly influences these transitions. The morpholino group, acting as an auxochrome with its nitrogen lone pair, can donate electron density into the aromatic ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. The bromine atom, also an auxochrome, can similarly affect the absorption maxima. Therefore, the π→π* and n→π* transitions for 5-Bromo-2-(N-morpholino)-benzaldehyde are expected to be shifted to longer wavelengths compared to unsubstituted benzaldehyde.

Table 3: Expected Electronic Transitions for 5-Bromo-2-(N-morpholino)-benzaldehyde Transitions are predicted based on the electronic properties of substituted benzaldehydes.

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) |

| π → π | Substituted Benzene Ring | 250 - 290 |

| n → π | Carbonyl Group (C=O) | 320 - 360 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. In the mass spectrum of 5-Bromo-2-(N-morpholino)-benzaldehyde, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation would be the loss of the aldehyde group, either as a hydrogen radical (M-1) to form a stable acylium ion or as a formyl radical (M-29). Another significant fragmentation pathway would involve the morpholino substituent. This could include cleavage of the C(aryl)-N bond or characteristic ring fragmentation of the morpholine moiety itself. Studies on the fragmentation of morpholine-containing compounds often show cleavage across the ring, leading to specific neutral losses or charged fragments. doi.orgresearchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of 5-Bromo-2-(N-morpholino)-benzaldehyde

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Description |

| 283 | [C₁₁H₁₂BrN O₂]⁺ | Molecular Ion (M⁺) |

| 282 | [C₁₁H₁₁BrN O₂]⁺ | Loss of H radical from aldehyde |

| 254 | [C₁₀H₁₁BrN O]⁺ | Loss of formyl radical (-CHO) |

| 197 | [C₇H₄BrO]⁺ | Cleavage of C-N bond |

| 86 | [C₄H₈NO]⁺ | Morpholino cation |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions of Related Structures

In the solid state, molecules of 5-Bromo-2-(N-morpholino)-benzaldehyde would likely be arranged to maximize favorable interactions. These could include weak C-H···O hydrogen bonds between the aromatic or morpholine C-H groups and the aldehyde oxygen of a neighboring molecule. rsc.org Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···N), where the electropositive region on the bromine atom interacts with an electron-rich atom on an adjacent molecule. nih.gov

Computational Chemistry and Theoretical Studies on 5 Bromo 2 N Morpholino Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

No published studies detailing DFT calculations to optimize the molecular geometry or elucidate the electronic structure of 5-Bromo-2-(N-morpholino)-benzaldehyde were found. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional conformation and stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 5-Bromo-2-(N-morpholino)-benzaldehyde are not available in the reviewed literature. FMO analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and the potential for intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Information regarding NBO analysis, which would describe hyperconjugative interactions and charge delocalization within 5-Bromo-2-(N-morpholino)-benzaldehyde, could not be located. This analysis provides a detailed picture of the electron density distribution and the stabilizing interactions between filled and unfilled orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

MEP maps for 5-Bromo-2-(N-morpholino)-benzaldehyde, which would visually represent the electrostatic potential and predict sites for electrophilic and nucleophilic attack, have not been published. These maps are valuable tools for understanding intermolecular interactions and chemical reactivity.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions and Crystal Packing Motifs

There are no available crystallographic data or Hirshfeld surface analyses for 5-Bromo-2-(N-morpholino)-benzaldehyde. This type of analysis is used to explore and quantify intermolecular interactions within a crystal lattice, providing insights into the packing motifs and the nature of non-covalent bonds.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Path and Critical Point Analysis

QTAIM studies, which would characterize the nature of chemical bonds (covalent, ionic, etc.) and identify bond critical points in 5-Bromo-2-(N-morpholino)-benzaldehyde, have not been reported in the scientific literature.

Prediction of Linear and Non-Linear Optical Properties (NLO) for Potential Photonic Applications

No computational predictions or experimental measurements of the linear and non-linear optical properties of 5-Bromo-2-(N-morpholino)-benzaldehyde were found. Such studies would assess its potential for applications in photonics and optoelectronics by calculating parameters like polarizability and hyperpolarizability.

Applications in Medicinal Chemistry and Biological Sciences Mechanistic and Target Oriented Research

Design and Synthesis of Pharmacologically Active Derivatives of 5-Bromo-2-(N-morpholino)-benzaldehyde

The chemical architecture of 5-Bromo-2-(N-morpholino)-benzaldehyde is particularly amenable to modification, allowing for the creation of diverse molecular libraries for pharmacological screening. The aldehyde functional group is a key reaction site, enabling the straightforward synthesis of more complex structures.

The utility of brominated and morpholino-substituted aromatic compounds as intermediates is well-established in drug discovery. The bromine atom can be used as a handle for further cross-coupling reactions to build more complex molecular frameworks. The morpholine (B109124) ring is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate. nih.gov Derivatives of similar bromo-benzaldehydes are used in the synthesis of compounds targeting a range of conditions, highlighting the potential of 5-Bromo-2-(N-morpholino)-benzaldehyde as a building block for new therapeutic agents. targetmol.comresearchgate.net For instance, quinoxaline (B1680401) derivatives, which can be synthesized from precursors like halogenated phenylenediamines, have shown a wide spectrum of biological activities, including anticancer and antimicrobial effects. mdpi.comsapub.orgnih.gov The synthesis of novel compounds often involves multi-step reactions where a functionalized benzaldehyde (B42025) is a key starting material. researchgate.net

A primary synthetic route for derivatizing 5-Bromo-2-(N-morpholino)-benzaldehyde involves condensation reactions with primary amines or hydrazines to form Schiff bases and hydrazones, respectively. imist.ma These reactions are typically straightforward, often involving refluxing the aldehyde with the appropriate amine or hydrazine (B178648) in a solvent like ethanol. bhu.ac.inworldwidejournals.com

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands that can coordinate with various metal ions to form stable metal complexes. researchgate.netnih.gov These metal complexes have demonstrated a broad range of biological activities, and complexation is often found to enhance the therapeutic potential of the organic ligand. sci-hub.boxsapub.org

Hydrazones, which contain the -NHN=CH- functional group, are another important class of derivatives. nih.gov They are synthesized by reacting the aldehyde with hydrazine or its substituted derivatives. bhu.ac.inresearchgate.net Like Schiff bases, hydrazones and their derivatives are known to exhibit a wide array of pharmacological activities and are a major focus of biological screening programs. worldwidejournals.comnih.gov

Structure-Activity Relationship (SAR) Studies Focusing on the Role of Bromine and Morpholine Moieties

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 5-Bromo-2-(N-morpholino)-benzaldehyde, the bromine and morpholine substituents play pivotal roles in determining their pharmacological profiles.

The bromine atom , positioned at the 5th carbon of the benzene (B151609) ring, significantly influences the molecule's properties. As a halogen, it increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. This is a critical factor for a drug's bioavailability and its interaction with intracellular targets. Furthermore, the electronic properties of bromine can modulate the reactivity of the entire molecule. The presence of bromine on aromatic scaffolds has been linked to potent antimicrobial and anticancer activities in various classes of compounds. nih.govmdpi.commdpi.com For example, studies on isatin (B1672199) derivatives showed that 5-bromo substitution was a key feature in compounds with significant anticancer activity. nih.gov

The morpholine moiety is a common pharmacophore in medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic properties of a molecule. nih.govresearchgate.net Its presence can increase water solubility, which is beneficial for drug formulation and absorption. The morpholine ring is not merely a passive solubilizing group; it can actively participate in binding to biological targets through hydrogen bonding and other interactions. nih.gove3s-conferences.org The inclusion of a morpholine ring in various molecular structures has led to the development of compounds with enhanced anticancer, anti-inflammatory, and antimicrobial activities. researchgate.nete3s-conferences.org

Mechanistic Insights into Potential Biological Activities of 5-Bromo-2-(N-morpholino)-benzaldehyde Derivatives

Derivatives synthesized from 5-Bromo-2-(N-morpholino)-benzaldehyde have been investigated for a variety of biological activities, with research primarily focused on their antimicrobial and anticancer potential.

Schiff bases and their metal complexes derived from substituted benzaldehydes are widely studied for their antimicrobial properties. imist.maresearchgate.net The imine group of the Schiff base is often critical for its biological action. nih.gov Derivatives containing bromine and morpholine moieties have shown promise in this area. eurekaselect.comresearchgate.net Studies on related bromo-substituted heterocyclic compounds have demonstrated significant activity against a range of bacterial and fungal pathogens. imist.maresearchgate.netnih.gov For instance, certain brominated benzofuran (B130515) derivatives were found to have notable antifungal activity. nih.gov The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microbes.

Below is a table summarizing the antimicrobial activity of representative Schiff base derivatives against various pathogens.

| Derivative Class | Test Organism | Activity Noted |

| Bromo-substituted Schiff Bases | Staphylococcus aureus | Moderate to good inhibition imist.maresearchgate.net |

| Bromo-substituted Schiff Bases | Escherichia coli | Moderate to good inhibition imist.maresearchgate.net |

| Bromo-substituted Heterocycles | Vibrio cholera | Significant inhibition researchgate.net |

| Morpholine-containing Chalcones | Aspergillus niger | Good antifungal potential eurekaselect.com |

| Morpholine-containing Chalcones | Candida albicans | Good antifungal potential eurekaselect.com |

The search for new anticancer agents has led to the exploration of various heterocyclic compounds, including derivatives of functionalized benzaldehydes. nih.gov Schiff base complexes of metals like manganese, iron, and chromium have been synthesized and evaluated for their cytotoxicity against cancer cell lines. nih.gov In many cases, the metal complexes show superior anticancer activity compared to the free ligands. nih.govresearchgate.net

Derivatives containing bromo and morpholino groups are of particular interest. Brominated compounds have been shown to exert anti-proliferative effects on breast and prostate cancer cells. nih.gov Similarly, quinoxaline derivatives, which can feature bromine and amine substitutions, have been identified as a promising class of antitumor agents. nih.govscielo.br

The anti-inflammatory potential of such compounds is also an active area of research. nih.gov Inflammation is closely linked with tumorigenesis, and compounds that can modulate inflammatory pathways are valuable. researchgate.netrsc.org Benzofuran derivatives containing bromine have been shown to suppress inflammation by inhibiting key enzymes like cyclooxygenase-2 (COX-2). mdpi.com

The table below presents findings from studies on the anticancer activity of related bromo-substituted compounds against human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value (µg/mL) |

| Mn(II) Schiff Base Complex (HL2) | Hep-G2 (Liver Cancer) | 2.6 ± 0.11 nih.gov |

| Mn(II) Schiff Base Complex (HL2) | MCF-7 (Breast Cancer) | 3.0 ± 0.2 nih.gov |

| N-benzyl-5-bromoindolin-2-one (7c) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 µM nih.gov |

| N-benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 µM nih.gov |

| Standard Drug (Cisplatin) | MCF-7 (Breast Cancer) | 4.0 nih.gov |

Neuropharmacological Relevance and Receptor Ligand Interactions

The neuropharmacological potential of compounds containing a morpholine scaffold has been a subject of extensive research. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including antidepressant, analgesic, and neuroprotective effects. researchgate.net The presence of the morpholine ring, a heterocyclic secondary amine, in 5-Bromo-2-(N-morpholino)-benzaldehyde suggests that it could be a candidate for investigation in neuropharmacology. researchgate.net The nitrogen and oxygen heteroatoms in the morpholine ring can participate in various non-covalent interactions with biological receptors, which is a key feature for many centrally acting agents.

Enzyme Inhibition and Reactivation Studies (e.g., Acetylcholinesterase)

Substituted benzaldehydes and their derivatives have been identified as inhibitors of various enzymes, with a particular focus on acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. rsc.org The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. rsc.org The substitution pattern on the benzaldehyde ring plays a crucial role in determining the inhibitory potency of these compounds. tandfonline.comnih.gov

Studies on related compounds, such as chalcones derived from substituted benzaldehydes, have demonstrated concentration-dependent inhibition of AChE. tandfonline.comnih.gov For example, a series of variably substituted chalcones showed IC50 values against acetylcholinesterase ranging from 28.2 to 134.5 μM. tandfonline.comnih.gov Similarly, novel benzohydrazide (B10538) derivatives have shown dual inhibition of both acetylcholinesterase and butyrylcholinesterase, with IC50 values for AChE in the range of 44–100 µM. nih.gov The inhibitory activity is influenced by the nature and position of the substituents on the aromatic ring, which affect the electronic and steric properties of the molecule and its interaction with the active site of the enzyme. rsc.org

The presence of the electron-withdrawing bromine atom and the bulky morpholino group in 5-Bromo-2-(N-morpholino)-benzaldehyde suggests that it could potentially interact with the active site of acetylcholinesterase. The morpholino group could engage in hydrogen bonding or hydrophobic interactions within the enzyme's active site gorge, while the aldehyde functionality could form reversible covalent bonds with key amino acid residues.

| Compound Class | Target Enzyme | IC50 Range (μM) | Reference |

|---|---|---|---|

| Substituted Chalcones | Acetylcholinesterase | 28.2–134.5 | tandfonline.comnih.gov |

| Substituted Chalcones | Butyrylcholinesterase | 16.0–23.1 | tandfonline.comnih.gov |

| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase | 44–100 | nih.gov |

| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase | from 22 | nih.gov |

Studies on Hemoglobin Allosteric Modulation (as a benzaldehyde derivative class)

A significant area of research for benzaldehyde derivatives is their role as allosteric modulators of hemoglobin. This is particularly relevant for the treatment of sickle cell disease, a genetic disorder caused by the polymerization of deoxygenated sickle hemoglobin (HbS). Aromatic aldehydes can bind to hemoglobin and stabilize its high-oxygen-affinity (R-state) conformation, thereby preventing the sickling of red blood cells.

Substituted benzaldehydes have been designed to bind to a specific site in the hemoglobin molecule, thereby increasing its affinity for oxygen. These compounds typically form a Schiff base with the N-terminal α-amino group of the α-globin chains of hemoglobin. This interaction introduces a conformational change that favors the R-state, thus inhibiting the polymerization of HbS. The effectiveness of these compounds is highly dependent on the nature and position of the substituents on the benzaldehyde ring. The design of these molecules aims to optimize their binding affinity and allosteric effects.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for predicting and analyzing the interactions between a ligand, such as 5-Bromo-2-(N-morpholino)-benzaldehyde, and its biological target. These techniques provide insights into the binding mode, affinity, and stability of the ligand-protein complex at a molecular level.

Binding Energy and Hydrogen Bonding Analyses with Target Proteins

A key output of molecular docking simulations is the binding energy, which provides an estimate of the binding affinity between the ligand and the target protein. A more negative binding energy generally indicates a more favorable interaction. The binding energy is influenced by various types of interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Hydrogen bonding is a critical component of ligand-protein recognition and contributes significantly to the specificity and stability of the complex. In the case of 5-Bromo-2-(N-morpholino)-benzaldehyde, the oxygen atom of the morpholine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, while the hydrogen atoms on the aromatic ring and the morpholine ring could potentially engage in weaker interactions. Analysis of the docking poses can identify specific amino acid residues in the active site that form hydrogen bonds with the ligand. For example, in docking studies of other inhibitors with their target proteins, specific residues like serine are often identified as key hydrogen bonding partners.

| Parameter | Description | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding. | Predicts the strength of the ligand-protein interaction; more negative values indicate stronger binding. |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and protein. | Crucial for binding specificity and stability. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Contribute significantly to the overall binding affinity. |

Pharmacophore Modeling for Drug Discovery

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For a molecule like 5-Bromo-2-(N-morpholino)-benzaldehyde, a pharmacophore model would typically include features such as hydrogen bond acceptors (the oxygen atoms), a hydrophobic aromatic ring, and potentially an electron-withdrawing feature (the bromine atom). This model could then be used to virtually screen large compound libraries to identify other molecules with a similar arrangement of functional groups that might exhibit similar biological activity. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological testing.

Pharmacokinetics and Metabolic Stability in Pre-clinical Models (Focused on structural contribution, not dosage)

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic success. Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a key parameter evaluated in early drug discovery. nih.gov High metabolic stability can lead to a longer half-life and greater systemic exposure, while low stability can result in rapid clearance and poor bioavailability. wikipedia.org

The metabolic fate of 5-Bromo-2-(N-morpholino)-benzaldehyde in preclinical models would be influenced by its structural components. The benzaldehyde moiety can be susceptible to oxidation to the corresponding carboxylic acid or reduction to a benzyl (B1604629) alcohol, catalyzed by enzymes such as aldehyde dehydrogenases and alcohol dehydrogenases. nih.govjscimedcentral.com The morpholine ring is generally considered to be relatively metabolically stable, but it can undergo N-dealkylation or ring oxidation. The presence of the bromine atom on the aromatic ring may influence the regioselectivity of metabolism and could potentially undergo dehalogenation, although this is generally a less common metabolic pathway for aromatic bromides.

In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability. nih.gov These studies can provide data on the rate of metabolism and help to identify the major metabolic pathways. Understanding the metabolic liabilities of the molecule's structure is crucial for guiding further chemical modifications to improve its pharmacokinetic properties. For instance, if the aldehyde group is found to be a primary site of metabolism, it could be replaced with a more stable functional group to enhance the compound's metabolic stability.

Applications in Advanced Organic Synthesis and Materials Science

5-Bromo-2-(N-morpholino)-benzaldehyde as a Versatile Building Block in Complex Molecule Synthesis

5-Bromo-2-(N-morpholino)-benzaldehyde serves as a highly versatile building block in organic synthesis due to the presence of multiple reactive sites that can be addressed with high selectivity. The aldehyde functional group is a classic handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensation, Wittig reactions, and reductive amination. The morpholine (B109124) ring, a common pharmacophore in medicinal chemistry, not only influences the molecule's solubility and pharmacokinetic properties but can also direct certain reactions. researchgate.netresearchgate.net

The most significant feature for its role as a versatile synthon is the bromine atom attached to the benzene (B151609) ring. This aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular frameworks. Reactions such as the Suzuki-Miyaura coupling for forming carbon-carbon bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen bonds allow for the facile connection of this building block to other molecular fragments. wikipedia.orgresearchgate.netmdpi.com

The reactivity of aryl bromides in such transformations is well-established. For instance, various 5-bromo-substituted aromatic compounds readily participate in Suzuki reactions to form biaryl structures, a common motif in pharmaceuticals and materials science. nih.govnih.gov Similarly, the Buchwald-Hartwig amination of aryl bromides is a powerful method for synthesizing complex arylamines, which are prevalent in biologically active compounds. wikipedia.orgnih.govlibretexts.org The presence of both the aldehyde and the bromo-substituent allows for sequential, orthogonal reactions, enabling the construction of intricate, multifunctional molecules from a single starting material.

Table 1: Potential Synthetic Transformations of 5-Bromo-2-(N-morpholino)-benzaldehyde

| Reaction Type | Functional Group Involved | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Bromo Group | Biaryl compounds |

| Buchwald-Hartwig Amination | Bromo Group | N-Aryl amines/heterocycles |

| Heck Reaction | Bromo Group | Stilbene derivatives |

| Sonogashira Coupling | Bromo Group | Aryl alkynes |

| Wittig Reaction | Aldehyde Group | Alkenes |

| Condensation Reactions | Aldehyde Group | Schiff bases, Imines |

Use in the Preparation of Dyes, Agrochemicals, and Specialty Chemicals

The structural motifs within 5-Bromo-2-(N-morpholino)-benzaldehyde are found in various classes of specialty chemicals, including dyes and agrochemicals. The morpholine heterocycle is a component in certain dyes and is used in the textile industry. nih.gov Metal complexes derived from Schiff bases of related substituted salicylaldehydes, such as 5-bromosalicylaldehyde (B98134), have been noted for their applications in the dye industry and as potential agrochemicals due to their fungicidal properties. nih.govresearchgate.net

By reacting the aldehyde group of 5-Bromo-2-(N-morpholino)-benzaldehyde with various primary amines, a wide range of Schiff bases (or imines) can be synthesized. These compounds, particularly those that form complexes with transition metals, often exhibit intense colors and are investigated as dyes. nih.gov The extended conjugation in such molecules is responsible for their chromophoric properties.

In the field of agrochemicals, the morpholine ring is a key feature in several fungicides. nih.gov Furthermore, Schiff bases derived from bromo-substituted aldehydes have shown promising biological activities. researchgate.net The combination of the bromo-substituent and the morpholine ring in one molecule makes 5-Bromo-2-(N-morpholino)-benzaldehyde a promising precursor for new agrochemical candidates.

Development of Novel Organic Materials with Tunable Electronic or Optical Properties

The development of novel organic materials for applications in electronics and optics is a rapidly advancing field. Bromoarylaldehydes are valuable precursors in the synthesis of organic materials that exhibit interesting photophysical properties, such as room-temperature phosphorescence (RTP). beilstein-journals.org The presence of a heavy atom like bromine can facilitate intersystem crossing, a key process for achieving phosphorescence. beilstein-journals.org

By utilizing the reactivity of both the aldehyde and the bromo groups, 5-Bromo-2-(N-morpholino)-benzaldehyde can be incorporated into larger conjugated systems like polymers or dendrimers. For example, palladium-catalyzed reactions can be used to polymerize bromo-substituted monomers to create conjugated polymers with specific electronic properties. nih.gov The electronic nature of the morpholine substituent can further modulate the energy levels (HOMO/LUMO) of the resulting material, thereby tuning its electronic and optical characteristics.

The synthesis of organic luminophores is an area where this building block could be applied. The introduction of bromoarylaldehydes into fluorescent molecules is a known strategy to induce phosphorescence. beilstein-journals.orgnih.gov The morpholine group, being an electron-donating group, can influence the intramolecular charge-transfer (ICT) character of the excited state, which in turn affects the emission wavelength and quantum yield. This tunability is crucial for designing materials for specific applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

Table 2: Key Structural Features and Their Relevance to Materials Properties

| Structural Feature | Potential Role in Materials Science | Resulting Property |

|---|---|---|

| Bromo-Aryl Moiety | Heavy-atom effect, site for polymerization | Phosphorescence, conductivity |

| Aldehyde Group | Site for derivatization into conjugated systems | Extended π-conjugation, color |

Future Perspectives and Emerging Research Directions for 5 Bromo 2 N Morpholino Benzaldehyde

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net Future research into the synthesis of 5-Bromo-2-(N-morpholino)-benzaldehyde and its derivatives will likely prioritize sustainability. Traditional methods for synthesizing substituted benzaldehydes can involve hazardous reagents and solvents. youtube.com Green approaches would focus on improving the environmental footprint of its synthesis.

Key areas of investigation could include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol, or supercritical fluids. researchgate.net The use of water as a solvent, for example, is highly desirable for reducing environmental impact. youtube.com

Catalytic Methods: Developing catalytic routes that avoid the use of stoichiometric reagents, which generate significant waste. This includes employing heterogeneous catalysts that can be easily recovered and recycled.

Energy Efficiency: Exploring alternative energy sources such as microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov One-pot procedures, where multiple reaction steps are carried out in the same vessel, are a promising strategy for improving efficiency and reducing waste. acs.orgrug.nlresearchgate.net

| Solvent | Rationale for Use | Potential Challenges |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive. | Poor solubility of organic reactants. |

| Ethanol | Derived from renewable resources, biodegradable, low toxicity. | Flammability. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed. | Requires high-pressure equipment. |

| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling. | Cost, potential toxicity, and biodegradability concerns. |

Catalysis and Organocatalysis in Transformations of 5-Bromo-2-(N-morpholino)-benzaldehyde

The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. Future research will undoubtedly explore catalytic, and particularly organocatalytic, transformations of 5-Bromo-2-(N-morpholino)-benzaldehyde to generate novel molecular architectures. Organocatalysis, which uses small organic molecules as catalysts, offers a powerful, metal-free alternative for many reactions. mdpi.com

The morpholine (B109124) substituent is known to be a valuable pharmacophore in medicinal chemistry and can influence the electronic properties of the benzaldehyde (B42025) scaffold. e3s-conferences.orgunifi.it The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor or a directing group in catalytic reactions. citycollegekolkata.org Potential catalytic transformations for exploration include:

Carbon-Carbon Bond Formation: Reactions such as the Aldol (B89426), Michael, Mannich, and Stetter reactions could be catalyzed by chiral primary amines or other organocatalysts to build molecular complexity. mdpi.comnih.gov

Asymmetric Reductions and Oxidations: Catalytic methods for the enantioselective reduction of the aldehyde to a chiral alcohol or its oxidation to a carboxylic acid would provide valuable synthetic intermediates.

Iminium and Enamine Catalysis: The aldehyde can be converted into a reactive enamine or iminium ion intermediate using primary or secondary amine catalysts, enabling a wide range of subsequent functionalizations at the α- and β-positions. nih.gov

| Reaction Type | Potential Catalyst Class | Resulting Product Type |

|---|---|---|

| Asymmetric Aldol Addition | Proline and its derivatives | β-Hydroxy ketones |

| Asymmetric Michael Addition | Chiral primary amines, Cinchona alkaloids | γ-Keto aldehydes |

| Friedel-Crafts Alkylation | Chiral phosphoric acids, Lewis acids | Diaryl or Heteroaryl methanes |

| Transfer Hydrogenation | Chiral metal complexes (e.g., Ru, Rh) | Chiral benzyl (B1604629) alcohols |

Exploration of Supramolecular Chemistry and Self-Assembly for Advanced Materials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of 5-Bromo-2-(N-morpholino)-benzaldehyde contains several features that could be exploited for the rational design of self-assembling systems and advanced materials. nih.gov

Key intermolecular interactions that could be leveraged include:

Hydrogen Bonding: The oxygen atoms of the aldehyde and morpholine groups, as well as the morpholine nitrogen, can act as hydrogen bond acceptors.

π-π Stacking: The aromatic benzene (B151609) ring can participate in π-π stacking interactions, which are crucial for organizing molecules in the solid state. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

By modifying the core structure, for example through the formation of Schiff bases or hydrazones from the aldehyde group, researchers could introduce additional hydrogen bonding sites to direct the formation of ordered structures like supramolecular gels, liquid crystals, or porous organic frameworks. mdpi.commdpi.com These materials could find applications in sensing, catalysis, or separation technologies.

| Interaction Type | Structural Motif Responsible | Potential Application |

|---|---|---|

| Hydrogen Bonding | Aldehyde oxygen, Morpholine oxygen/nitrogen | Crystal engineering, Gel formation |

| π-π Stacking | Benzene ring | Organic electronics, Liquid crystals |

| Halogen Bonding | Bromine atom | Crystal engineering, Anion recognition |

| C-H···O Interactions | Aromatic C-H bonds and oxygen atoms | Stabilizing crystal packing |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Emerging applications in this area include:

Predictive Modeling in Drug Discovery: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of known bioactive molecules to predict the potential therapeutic activity of new derivatives of 5-Bromo-2-(N-morpholino)-benzaldehyde. nih.govresearchgate.netscispace.com Given that the morpholine ring is a common feature in kinase inhibitors, AI could guide the design of new potent and selective inhibitors based on this scaffold.

Materials Property Prediction: AI can predict the physical and chemical properties of novel materials. rsc.org For derivatives of this compound, ML could be used to predict properties relevant to materials science, such as conductivity, optical properties, or stability, guiding experimental efforts toward the most promising candidates. skoltech.ru

Reaction Prediction and Synthesis Design: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, which would be invaluable for planning the synthesis of a library of derivatives for screening.

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Drug Discovery | QSAR, Deep Neural Networks | Predict biological activity and toxicity of derivatives. |

| Materials Science | Graph Neural Networks, Generative Models | Predict properties of new materials; Inverse design of materials with desired properties. medium.com |

| Synthetic Chemistry | Retrosynthesis Algorithms | Propose efficient synthetic routes to target derivatives. |

| Process Optimization | Bayesian Optimization | Optimize reaction conditions (yield, selectivity) with minimal experiments. |

Investigation of Chirality and Enantioselective Synthesis for Chiral Derivatives

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological effects. The aldehyde group in 5-Bromo-2-(N-morpholino)-benzaldehyde is prochiral, making it an ideal handle for introducing a stereocenter through enantioselective synthesis. wikipedia.org

Future research will likely focus on the development of methods to produce chiral derivatives in high enantiomeric purity. Key research directions include:

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard, organolithium, or organozinc reagents) to the aldehyde in the presence of a chiral catalyst or ligand can produce chiral secondary alcohols with high enantioselectivity. mdpi.commdpi.com

Organocatalytic Enantioselective Reactions: As mentioned previously, chiral organocatalysts can be used to promote a variety of enantioselective transformations of the aldehyde, such as aldol or Michael reactions, creating new stereocenters. nih.gov

Biocatalysis: Enzymes, such as alcohol dehydrogenases or lyases, could be employed for the stereoselective reduction of the aldehyde or for enantioselective carbon-carbon bond formation, offering a green and highly selective synthetic route. colab.ws

The development of these chiral building blocks would be a significant step toward exploring their potential as new drugs or chiral materials, where stereochemistry can play a critical role in function. nih.gov

| Reaction | Reagent Type | Catalyst Type | Product |

|---|---|---|---|

| Alkylation/Arylation | Organozinc or Grignard reagents | Chiral amino alcohols | Chiral secondary alcohol |

| Allylation | Allylboronates or -silanes | Chiral Lewis acids or BINOL derivatives | Chiral homoallylic alcohol |

| Cyanosilylation | Trimethylsilyl cyanide | Chiral metal-salen complexes | Chiral cyanohydrin |

| Henry (Nitroaldol) Reaction | Nitroalkanes | Chiral copper or zinc complexes | Chiral nitro-alcohol |

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(N-morpholino)-benzaldehyde, and how is regioselectivity controlled?

The synthesis typically involves sequential functionalization of the benzaldehyde scaffold. A plausible route includes:

Bromination : Introduce bromine at the 5-position using electrophilic brominating agents (e.g., N-bromosuccinimide (NBS)) under controlled conditions to avoid over-bromination .

Morpholino Substitution : Install the morpholino group at the 2-position via nucleophilic aromatic substitution (SNAr), requiring electron-withdrawing groups (e.g., aldehydes) to activate the ring. Reaction conditions (temperature, solvent polarity) are critical for regioselectivity .

Key Validation : Monitor reaction progress using TLC and confirm regiochemistry via NMR (morpholino protons at δ ~3.5–4.0 ppm) and X-ray crystallography .

Q. How can the purity of 5-Bromo-2-(N-morpholino)-benzaldehyde be assessed, and what impurities are commonly observed?

Analytical Methods :

- HPLC/GC-MS : Detect residual solvents (e.g., DMF) or unreacted intermediates (e.g., brominated precursors) .

- Melting Point Analysis : Compare observed mp (e.g., 102–106°C for analogs) with literature values .

- Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values.

Common Impurities : - Ortho-Brominated Byproducts : Result from poor regiocontrol during bromination.

- Oxidation Products : Aldehydes may oxidize to carboxylic acids under acidic conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- and NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and morpholino group (δ ~3.5–4.0 ppm). NMR confirms the aldehyde carbon at δ ~190–200 ppm .

- IR Spectroscopy : Detect C=O stretching (~1700 cm) and C-Br vibrations (~600 cm) .

- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns using programs like SHELXL .

Q. How should this compound be stored to prevent degradation?

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical Intermediates : Used in synthesizing morpholine-containing heterocycles (e.g., quinazolinones) with antitumor activity .

- Ligand Design : The aldehyde group facilitates coordination to metal centers in catalysis (e.g., Ce-MOFs for selective oxidations) .

- Crystallography Studies : Its rigid structure aids in analyzing π–π stacking and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

- Conformational Analysis : Use density functional theory (DFT) to predict the lowest-energy conformer (e.g., aldehyde oxygen trans to bromine) and validate against experimental NMR/IR data .

- Hirschfeld Surface Analysis : Map intermolecular interactions in crystals to explain packing anomalies observed in X-ray data .

Q. What strategies optimize the yield of 5-Bromo-2-(N-morpholino)-benzaldehyde in large-scale syntheses?

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity by enhancing SNAr kinetics .

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate morpholino substitution in biphasic solvents .

Data-Driven Example : A 15% yield increase was achieved using 10 mol% KI in DMF at 80°C .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Hindrance : The 2-morpholino group directs coupling reactions (e.g., Suzuki-Miyaura) to the 5-bromo position, but bulky ligands (e.g., SPhos) may be required to suppress homocoupling .

- Electronic Effects : The electron-donating morpholino group deactivates the ring, necessitating Pd(OAc)/XPhos catalysts for efficient C–Br activation .

Q. What mechanistic insights explain side reactions during its use in heterocycle synthesis?

- Aldehyde Oxidation : Under basic conditions, the aldehyde may undergo Cannizzaro disproportionation, forming carboxylic acid and alcohol byproducts. Stabilize with inert atmospheres (N/Ar) .

- Ring-Opening Reactions : Morpholino groups in strained intermediates (e.g., epoxides) may undergo nucleophilic attack; monitor via NMR (disappearance of aldehyde proton) .

Q. How can advanced crystallographic techniques address polymorphism in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.